REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([Cl:16])([Cl:15])[Cl:14])[O:10][CH:9]([C:17]([Cl:20])([Cl:19])[Cl:18])[C:8]=2[CH:21]=1.[CH3:22]I>C(O)C>[CH3:22][O:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([Cl:14])([Cl:15])[Cl:16])[O:10][CH:9]([C:17]([Cl:20])([Cl:19])[Cl:18])[C:8]=2[CH:21]=1 |f:0.1|
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Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed on a steam bath for 1 hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oily residue was triturated with diethyl ether
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium iodide
|
Type
|
CUSTOM
|
Details
|
The filtrate was chromatographed on silica (Kieselgel 60; 200 g.)
|
Type
|
CUSTOM
|
Details
|
the product was crystallised from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |